BenchChemオンラインストアへようこそ!

2-Acetyl-3-methylquinoxaline 1-oxide

Metabolism Pharmacokinetics Analytical Chemistry

2-Acetyl-3-methylquinoxaline 1-oxide (CAS 61522-57-4), also known as 1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone, is a heterocyclic quinoxaline mono-N-oxide derivative. With a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, this compound is characterized by the presence of a single N-oxide group at the 1-position of the quinoxaline ring.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 61522-57-4
Cat. No. B3054675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-methylquinoxaline 1-oxide
CAS61522-57-4
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2[N+](=C1C(=O)C)[O-]
InChIInChI=1S/C11H10N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3
InChIKeyRPIDSNIUFJODMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-methylquinoxaline 1-oxide (CAS 61522-57-4): Chemical Identity and Core Specifications for R&D Procurement


2-Acetyl-3-methylquinoxaline 1-oxide (CAS 61522-57-4), also known as 1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone, is a heterocyclic quinoxaline mono-N-oxide derivative [1]. With a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, this compound is characterized by the presence of a single N-oxide group at the 1-position of the quinoxaline ring [2]. Its primary industrial and research relevance stems from its role as a critical desoxy-metabolite and synthetic intermediate, as well as a high-purity reference standard for the veterinary antimicrobial agent Mequindox (2-acetyl-3-methylquinoxaline 1,4-dioxide) [3]. The mono-oxide structure fundamentally distinguishes this molecule from its 1,4-di-N-oxide counterpart, resulting in divergent chemical reactivity, metabolic fate, and toxicological profile that are essential for analytical method development and impurity profiling [4].

Why Generic Substitution Fails: Critical Functional Divergence of 2-Acetyl-3-methylquinoxaline 1-oxide vs. 1,4-Di-N-oxide Analogs


The substitution of 2-acetyl-3-methylquinoxaline 1-oxide with its 1,4-di-N-oxide analog (Mequindox, CAS 13297-17-1) or other in-class quinoxaline derivatives is scientifically unsound due to the critical role of the N-oxide groups in dictating biological activity and metabolic fate. The 1,4-di-N-oxide moiety is established as a key pharmacophore for antimicrobial and antimycobacterial potency; its reduction to a mono-N-oxide (as in the target compound) is not merely a structural modification but a primary detoxification and metabolic inactivation pathway in vivo [1][2]. Consequently, the mono-oxide exhibits significantly diminished or absent antimicrobial activity compared to the di-oxide, while retaining distinct properties as a synthetic precursor and analytical impurity marker [3]. Furthermore, the reduction in N-oxide groups correlates with altered redox potential and a marked decrease in genotoxic and cytotoxic potential, as the DNA-damaging properties are strongly associated with the di-N-oxide structure . Therefore, for applications ranging from metabolite identification to toxicity assessment, these compounds are not interchangeable; selecting the precise mono-oxide form is mandatory for experimental accuracy and regulatory compliance.

Quantitative Evidence Guide: Measurable Differentiation of 2-Acetyl-3-methylquinoxaline 1-oxide from Key Analogs


N-Oxide Reduction: Defining the Mono-Oxide as a Metabolic Endpoint and Analytical Marker

2-Acetyl-3-methylquinoxaline 1-oxide (mono-oxide) is the primary desoxy-metabolite of the veterinary drug Mequindox (1,4-di-N-oxide). The N-oxide reduction pathway is a major detoxification mechanism for quinoxaline di-N-oxides, and the mono-oxide represents a key intermediate or endpoint in this process [1]. This distinct metabolic identity, in contrast to the parent di-oxide, makes the mono-oxide essential as an analytical reference standard for metabolite identification and impurity quantification. While the 1,4-di-N-oxide exhibits antimicrobial activity with an MIC range of 0.80–4.29 µg/mL against M. tuberculosis H37Rv, the mono-oxide form is considered largely inactive in this regard, underscoring its functional divergence [2][3].

Metabolism Pharmacokinetics Analytical Chemistry Impurity Profiling

Genotoxicity and Carcinogenicity Risk Profile: Mono-Oxide as a Safer Intermediate

The genotoxic and carcinogenic potential of quinoxaline derivatives is strongly correlated with the presence of the 1,4-di-N-oxide moiety. Mequindox, the 1,4-di-N-oxide, is a known inhibitor of DNA synthesis and has been demonstrated to induce genotoxicity and carcinogenicity in mouse models . In stark contrast, the reduction of an N-oxide group to form the 1-oxide (the target compound) is a major detoxification pathway, leading to metabolites with significantly lower or absent genotoxic potential [1][2]. This fundamental difference in toxicological profile provides a strong rationale for selecting the mono-oxide when a less hazardous synthetic precursor or a non-genotoxic control compound is required for mechanistic studies.

Toxicology Drug Safety Genotoxicity Carcinogenicity

Synthetic Utility as a Specific Desoxy Intermediate in Quinocetone Synthesis

2-Acetyl-3-methylquinoxaline 1-oxide (CAS 61522-57-4) is a structurally defined, high-purity intermediate that is chemically distinct from its 1,4-dioxide analog (CAS 13297-17-1) in synthetic pathways. While the 1,4-dioxide is produced in high yield (94%) from benzofuroxan and acetylacetone, the 1-oxide serves as a crucial reference for specific desoxy-synthetic routes or as an impurity marker in the final product [1][2]. Its procurement as a characterized standard allows for the unambiguous identification and quantification of desoxy side-products, ensuring process control and final product purity.

Synthetic Chemistry Process Development Veterinary Drug Synthesis

Defined Application Scenarios for 2-Acetyl-3-methylquinoxaline 1-oxide (CAS 61522-57-4) Based on Evidence


Certified Reference Standard for Mequindox Impurity Profiling and Metabolite Identification

Analytical chemistry and quality control (QC) laboratories should procure 2-acetyl-3-methylquinoxaline 1-oxide as a primary reference standard for the development and validation of HPLC, LC-MS, or GC-MS methods. Its use is essential for the accurate identification and quantification of the 4-desoxy impurity in Mequindox active pharmaceutical ingredient (API) batches, as well as for tracking the primary mono-oxide metabolite in pharmacokinetic and residue depletion studies [1][2]. This application directly leverages the compound's unique status as the 1-oxide analog, which cannot be substituted by the di-oxide parent.

Non-Genotoxic Control Compound for Investigating Quinoxaline Di-N-oxide Mechanisms of Toxicity

In toxicology and pharmacology research focused on the mechanism of action of quinoxaline 1,4-di-N-oxides (QdNOs), this mono-oxide compound is a valuable control. As the 1,4-di-N-oxide group is a known toxicophore responsible for DNA damage and genotoxicity, the 1-oxide analog (which lacks this full motif) serves as an ideal negative control or comparator . Researchers can use it to isolate and confirm that observed genotoxic or cytotoxic effects are specifically dependent on the di-N-oxide structure, rather than the quinoxaline core or acetyl/methyl substituents [3].

Key Synthetic Intermediate for Desoxy-Analogs and Radiolabeled Derivatives

For medicinal chemistry and process development teams, this compound can be utilized as a starting material or a key intermediate in the synthesis of novel desoxy-quinoxaline analogs or for the preparation of specifically radiolabeled derivatives. Its defined mono-oxide structure provides a distinct chemical handle for further functionalization (e.g., reduction, alkylation) that is not available with the fully oxidized 1,4-dioxide [1]. This is particularly relevant for synthesizing compounds with altered redox properties or for creating internal standards for mass spectrometry-based assays.

Quote Request

Request a Quote for 2-Acetyl-3-methylquinoxaline 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.